molecular formula C5H7N3O B12967356 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine

2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine

Cat. No.: B12967356
M. Wt: 125.13 g/mol
InChI Key: ZDPVZZOOMJEYRO-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazolo[5,1-b]oxazole Ring Systems

The pyrazolo[5,1-b]oxazole ring system is a bicyclic heteroaromatic structure that brings together the electron-rich characteristics of a pyrazole (B372694) ring and the versatile reactivity of an oxazole (B20620) ring. Pyrazole moieties are well-established pharmacophores, present in a variety of drugs with diverse therapeutic applications. mdpi.com Similarly, the oxazole ring is a key component in numerous natural products and synthetic molecules with significant biological activities. nih.govresearchgate.net

The fusion of these two rings creates a unique electronic and steric environment. This can lead to enhanced biological activity or novel chemical properties compared to the individual monocyclic rings. The specific arrangement of atoms in the pyrazolo[5,1-b]oxazole scaffold provides a rigid framework that can be functionalized at various positions, allowing for the fine-tuning of its properties.

Overview of Academic Research Perspectives on Fused Heterocycles

The academic interest in fused heterocyclic compounds stems from the observation that combining two or more heterocyclic rings can lead to a significant expansion of chemical space and biological targets. researchgate.net Research in this area often focuses on several key aspects:

Novel Synthetic Methodologies: A significant portion of research is dedicated to developing efficient and regioselective methods for the synthesis of these complex scaffolds. acs.orgnih.gov This includes the exploration of multicomponent reactions, cycloaddition strategies, and microwave-assisted synthesis to improve yields and reduce reaction times. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Once a new series of fused heterocycles is synthesized, researchers often investigate how different substituents at various positions on the ring system affect its biological activity. This is crucial for optimizing lead compounds in drug discovery.

Exploration of Biological Activities: Fused heterocycles are screened for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. For example, studies on related amino-substituted oxazolo[5,4-d]pyrimidines have shown potential in immunology and as antiviral and antitumor agents.

Material Science Applications: The unique photophysical and electronic properties of some fused heterocyclic systems make them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Scope and Objectives of Research on 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine

While specific research literature on this compound is not extensively available, its structure suggests several potential research objectives. The presence of a primary amine group at the 7-position is particularly significant, as this functional group can act as a key pharmacophore or a handle for further chemical modifications.

The primary objectives for research on this compound would likely include:

Development of Efficient Synthetic Routes: A key objective would be to establish a reliable and scalable synthesis for this compound. This could potentially be achieved through the amination of a suitable precursor, such as a halogenated or other activated pyrazolo[5,1-b]oxazole derivative at the 7-position. Methodologies for the amination of similar heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, could serve as a starting point. nih.gov

Investigation of Biological Potential: Given the established biological importance of pyrazole and amino-heterocycle motifs, a thorough investigation into the pharmacological properties of this compound would be a primary goal. This would involve screening against various biological targets to identify any potential therapeutic applications.

Derivatization and SAR Studies: The amino group at the 7-position provides a convenient point for derivatization. Researchers would likely aim to synthesize a library of derivatives by acylating, alkylating, or otherwise modifying this amino group to explore the structure-activity relationships.

Physicochemical Characterization: A comprehensive study of the compound's physicochemical properties, including its solubility, stability, and electronic characteristics, would be essential for any potential application.

Although detailed research findings on this compound are yet to be widely published, its structural features and the broader context of fused heterocyclic chemistry suggest that it is a compound with considerable potential for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine

InChI

InChI=1S/C5H7N3O/c6-4-3-7-8-1-2-9-5(4)8/h3H,1-2,6H2

InChI Key

ZDPVZZOOMJEYRO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NN21)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydropyrazolo 5,1 B Oxazol 7 Amine and Its Derivatives

Foundational Cyclization Approaches

The construction of the core pyrazolo[5,1-b]oxazole skeleton can be achieved through several strategic cyclization pathways. These methods typically involve the sequential or concerted formation of the pyrazole (B372694) and oxazole (B20620) rings from acyclic or monocyclic precursors.

A fundamental approach to pyrazole synthesis, known as the Knorr synthesis, involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. nih.gov To construct the pyrazolo[5,1-b]oxazole system via this pathway, a precursor containing a hydrazinocarbonyl moiety can be reacted with a 1,3-dicarbonyl compound. The initial reaction forms a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring. If one of the carbonyl groups of the β-dicarbonyl compound is part of a larger structure designed for a subsequent ring closure, an intramolecular cyclization can then form the fused oxazole ring, yielding the desired bicyclic system.

An alternative retrosynthetic approach involves forming the pyrazole ring onto a pre-existing oxazole structure. This method would utilize an oxazole precursor bearing functional groups suitable for condensation with a hydrazine derivative. For instance, an oxazole substituted with functionalities that equate to a 1,3-dielectrophile can react with hydrazine or its derivatives. The reaction would proceed via nucleophilic attack and subsequent cyclization to build the fused pyrazole ring, resulting in the pyrazolo[5,1-b]oxazole scaffold. The synthesis of pyrazolo[5,1-c] researchgate.netarkat-usa.orgbeilstein-journals.orgtriazoles from aminopyrazoles demonstrates the utility of such cyclization strategies on existing azole rings. sciencepublishinggroup.com

One of the most versatile and widely employed methods for constructing the pyrazolo[5,1-b]oxazole ring system begins with a 5-aminopyrazole precursor. arkat-usa.orgbeilstein-journals.orgnih.gov These precursors are readily synthesized through the classical condensation reaction of β-ketonitriles with hydrazine. beilstein-journals.org The reaction proceeds through the nucleophilic attack of hydrazine on the carbonyl carbon to form a hydrazone, which then cyclizes via attack on the nitrile carbon to produce the 5-aminopyrazole. beilstein-journals.org

Once the 5-aminopyrazole is obtained, it can undergo a cyclocondensation reaction with an α-halo ketone or α-halo acid. arkat-usa.orgorganic-chemistry.org The reaction is believed to proceed via initial N-alkylation of the endocyclic pyrazole nitrogen, followed by an intramolecular nucleophilic attack by the exocyclic amino group onto the carbonyl carbon. A final dehydration step yields the aromatic 2,3-dihydropyrazolo[5,1-b]oxazol-7-amine core. This convergent synthetic strategy allows for the introduction of substituents on both the pyrazole and oxazole rings by selecting appropriately substituted starting materials. researchgate.net

Regioselective Functionalization Strategies

Following the synthesis of the core pyrazolo[5,1-b]oxazole scaffold, regioselective functionalization is employed to introduce molecular diversity and fine-tune the compound's properties. Palladium-catalyzed cross-coupling reactions and C-H activation are powerful tools for this purpose.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. rsc.orgnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is particularly effective for functionalizing heterocyclic systems. nih.gov For pyrazolo[5,1-b]oxazole derivatives, this reaction has been successfully applied to introduce aryl and heteroaryl groups at specific positions, notably at the C-7 position after its conversion to a halide. researchgate.net

The successful Suzuki-Miyaura coupling of nitrogen-rich heterocycles can be challenging due to the potential for the acidic N-H groups to interfere with the catalyst. nih.gov However, the development of specialized palladium precatalysts and ligands has enabled these transformations under mild conditions. nih.gov A typical procedure involves reacting a halogenated pyrazolo[5,1-b]oxazole with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method exhibits broad substrate scope, tolerating a variety of functional groups on both the boronic acid and the heterocyclic core. researchgate.netrsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Azole Scaffolds

Catalyst SystemHalideCoupling PartnerBaseSolventTemperature (°C)Yield (%)Ref
XPhosPdG2 / XPhos3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidK3PO4THF803-41 nih.gov
P1 Precatalyst3-Chloroindazole5-Indole boronic acidK3PO4Dioxane/H2O6095 nih.gov
Pd(OAc)2 / XPhos7-Bromo-pyrimido[1,2-b]indazol-2-onePhenylboronic acidK3PO4Dioxane/H2O10072 rsc.org

Direct C-H activation is an increasingly important strategy in organic synthesis that offers a more atom-economical approach to functionalization by avoiding the pre-functionalization (e.g., halogenation) of the substrate. researchgate.net For the pyrazolo[5,1-b]oxazole system, palladium-catalyzed C-H activation has been used to directly introduce aryl groups at the C-2 and C-7 positions. researchgate.net

This transformation typically involves reacting the pyrazolo[5,1-b]oxazole substrate with an aryl halide in the presence of a palladium catalyst, a ligand, and a base at elevated temperatures. The regioselectivity of the arylation is controlled by the inherent reactivity of the C-H bonds within the heterocyclic system and the specific reaction conditions employed. Research has demonstrated that C-7 arylation can be achieved with high selectivity. researchgate.net This methodology provides a powerful and efficient route to di- and tri-arylated pyrazolo[5,1-b]oxazole derivatives. researchgate.net

Table 2: C-H Arylation of a Pyrazolo[5,1-b]oxazole Derivative

SubstrateArylating AgentCatalystLigandBaseSolventTemperature (°C)PositionYield (%)Ref
3-Aryl-pyrazolo[5,1-b]oxazole4-IodotoluenePd(OAc)2P(o-tolyl)3Cs2CO3Toluene130C-778 researchgate.net
3-Aryl-pyrazolo[5,1-b]oxazole4-IodoanisolePd(OAc)2P(o-tolyl)3Cs2CO3Toluene130C-782 researchgate.net
3-Aryl-pyrazolo[5,1-b]oxazole1-Iodo-4-(trifluoromethyl)benzenePd(OAc)2P(o-tolyl)3Cs2CO3Toluene130C-768 researchgate.net

Site-Specific Arylation at Positions (e.g., C-2, C-5, C-6, C-7)

The functionalization of pyrazole-fused heterocycles through direct C-H arylation is a powerful tool for creating structural diversity. The regioselectivity of these reactions can often be controlled by the choice of catalyst. In a notable example involving the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system, researchers have demonstrated catalyst-controlled regiodivergent C-H arylation, switching between the C3 and C7 positions. researchgate.net This control is achieved by modulating the catalyst system; a phosphine-containing palladium catalyst typically promotes direct arylation at the most acidic C7 position, while a phosphine-free catalyst can favor the C3 position. researchgate.net

Applying this principle to the this compound core, one could anticipate that the C7 position, being adjacent to the amine and part of the electron-rich pyrazole ring, would be a primary site for such transformations. The development of a C7-arylation protocol using low-cost and abundant (hetero)aryl chlorides has been shown to be a robust strategy for related azines. researchgate.net The optimization of these reactions often involves screening different palladium sources, ligands, and bases to achieve high yields and selectivity.

Table 1: Catalyst-Driven Site Selectivity in the Arylation of Pyrazolo[1,5-a]pyrimidine

Catalyst SystemTarget PositionAryl SourceYieldRef
Pd(OAc)₂ / P(c-Hex)₃C7Aryl BromidesGood to Excellent researchgate.net
Pd(OAc)₂ (Phosphine-free)C3Aryl BromidesGood to Excellent researchgate.net
Pd/CC7(Hetero)aryl ChloridesGood researchgate.net

Electrophilic Bromination and Subsequent Derivatization

Electrophilic halogenation is a fundamental transformation for preparing versatile synthetic intermediates. For fused heterocyclic systems, achieving high regioselectivity is crucial. A mild and effective method for the C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov This approach yields C2-brominated products with excellent regioselectivity and in good yields. nih.gov

For the this compound scaffold, the electron-rich nature of the fused ring system suggests it would be susceptible to electrophilic bromination. The precise location of bromination would depend on the relative electron density of the available positions, which is influenced by the combined electronic effects of the pyrazole and oxazole rings and the 7-amino substituent. Once installed, the bromo-substituent serves as a versatile handle for further derivatization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups to build more complex molecules. nih.govrsc.org

Modern Synthetic Techniques

Modern synthetic chemistry has increasingly focused on methods that enhance reaction speed, improve yields, and adhere to the principles of green chemistry. These techniques are particularly applicable to the construction of complex heterocyclic frameworks like pyrazolo[5,1-b]oxazoles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov The synthesis of various azole and azolopyrimidine derivatives has been shown to be significantly more efficient under microwave irradiation. nih.gov For instance, the cyclization of 1,3-di(thiophen-2-yl)prop-2-en-1-one with various nitrogen nucleophiles to form pyrazole and isoxazole (B147169) derivatives demonstrated superior results with microwave heating. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved in a total of one hour over three steps using a microwave reactor, with products obtained in good to excellent yields. byu.edu These protocols often operate at elevated temperatures and pressures, accelerating reaction rates in a controlled manner. fao.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fused Azoles

ProductConventional Method (Reflux)Microwave MethodRef
Time (h) Yield (%) Time (min)
Pyrazole derivative (2)87510
Pyrazoline derivative (4a)3705
Isoxazole derivative (5)66510
Triazolo[1,5-a]pyrimidine (11a)106015

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. nih.gov This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly construct complex molecular libraries. researchgate.net The synthesis of pyrazole-fused heterocycles frequently employs MCRs starting from versatile building blocks like 5-aminopyrazoles. researchgate.netresearchgate.net

A well-established MCR for producing pyrazolo[1,5-a]pyrimidines involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This strategy could be adapted for the synthesis of the pyrazolo[5,1-b]oxazole core by selecting appropriate precursors that would lead to the formation of the oxazole ring. For example, a one-pot, five-component reaction has been described for the synthesis of complex tetrazole-benzofuran hybrids, demonstrating the power of MCRs to form multiple new bonds and rings in a single step. rsc.org

Green Chemistry Principles in Pyrazolo[5,1-b]oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govmdpi.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and alternative energy sources. thieme-connect.commdpi.com

Convergent and Divergent Synthetic Pathways for Polysubstituted Systems

The efficient construction of libraries of polysubstituted heterocyclic systems relies on strategic implementation of convergent and divergent synthetic pathways.

A convergent synthesis is exemplified by multi-component reactions, where several distinct starting materials are combined in a single step to assemble a complex core structure. nih.gov This approach is highly efficient for building the foundational pyrazolo[5,1-b]oxazole scaffold.

Conversely, a divergent synthesis begins with a common core intermediate, which is then elaborated into a diverse range of analogues through various functionalization reactions. A recent study demonstrated a divergent approach to synthesize 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) from a common precursor using a simple C1 synthon. nih.gov Similarly, once the this compound core is synthesized, it can serve as the starting point for a divergent approach. The strategic application of site-selective reactions, such as the C-H arylations and brominations discussed previously, would allow for the systematic modification of the scaffold at various positions (C2, C5, C6, C7). This strategy of late-stage functionalization is central to medicinal chemistry for exploring structure-activity relationships (SAR) by creating a library of related compounds from a single, advanced intermediate. nih.govrsc.org

Challenges and Innovations in Pyrazolo[5,1-b]oxazole Synthesis

The construction of the pyrazolo[5,1-b]oxazole ring system, while conceptually straightforward, presents several synthetic hurdles that have spurred the development of innovative and refined methodologies. The primary challenges revolve around regioselectivity, reaction conditions, and the availability of suitably substituted precursors.

A cornerstone strategy for assembling the pyrazolo[5,1-b]oxazole core involves the cyclocondensation of a 5-aminopyrazole derivative with a bifunctional electrophile that provides the C2 and C3 atoms of the oxazole ring. The 5-aminopyrazole itself possesses two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group), which can lead to the formation of isomeric products, most notably the pyrazolo[1,5-a]pyrimidine system. nih.gov Controlling the regioselectivity of the cyclization is therefore a paramount challenge.

Key Synthetic Challenges:

Regioselectivity: The primary challenge is directing the cyclization to occur through the endocyclic N1 nitrogen of the pyrazole ring to form the desired oxazole ring, rather than through the exocyclic amino group which leads to the isomeric pyrimidine (B1678525) ring. The electronic nature of substituents on the pyrazole ring and the choice of reaction conditions can influence this selectivity. nih.gov

Reaction Conditions: Many classical condensation reactions require harsh conditions, such as high temperatures or strongly acidic or basic media, which can lead to side reactions, decomposition of sensitive starting materials, or poor yields. nih.gov

Substrate Scope: The synthesis can be limited by the availability and reactivity of both the 5-aminopyrazole precursors and the C2-synthon. For instance, creating the dihydro-oxazole ring requires specific synthons like α-haloketones, epoxides, or 1,2-dihaloalkanes, which may not be readily available with the desired substitution patterns.

Purification: The potential for isomeric byproduct formation often complicates the purification of the final product, necessitating careful chromatographic separation.

In response to these challenges, significant innovations have emerged, focusing on improving efficiency, control, and versatility.

Innovations in Synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields and regioselectivity compared to conventional heating. nih.gov This high-speed approach is particularly valuable for rapidly building libraries of derivatives for screening purposes.

Multicomponent Reactions (MCRs): One-pot MCRs, such as Biginelli-type reactions, offer a highly efficient and atom-economical approach. Although often leading to pyrimidine isomers, careful design of reactants, such as using 5-aminopyrazoles with active 1,3-dicarbonyl compounds, can be tailored for specific outcomes. Catalyst-free MCRs in solvents like DMF have been reported to produce fused pyrazoles in good yields with short reaction times.

Novel Catalytic Systems: The development of new catalysts, including copper(I) and rhodium complexes, has provided powerful tools for controlling reaction pathways. nih.govresearchgate.net For example, copper-catalyzed intramolecular alkyne hydroamination has been used to construct fused tricyclic systems containing a pyrazole ring. researchgate.net

Intramolecular Cycloaddition: Strategies like the intramolecular nitrile oxide cycloaddition (INOC) represent a sophisticated method for constructing the heterocyclic system, offering high levels of control over the stereochemistry and substitution pattern of the final product. mdpi.com

Post-Ugi Assembly: The Ugi four-component reaction followed by a post-condensation cyclization (e.g., silver-catalyzed heteroannulation) is a powerful strategy for generating molecular diversity in related fused pyrazole systems. researchgate.net

A common and effective route to the pyrazolo[5,1-b]oxazole scaffold is the reaction of 5-aminopyrazoles with α-haloketones. This reaction proceeds via initial N-alkylation of the endocyclic pyrazole nitrogen by the α-haloketone, followed by an intramolecular cyclization of the exocyclic amino group onto the ketone carbonyl, and subsequent dehydration to yield the aromatic oxazole ring. To obtain the 2,3-dihydro derivative, the analogous reaction with a 1,2-dihaloalkane or an epoxide would be a logical synthetic approach. For the synthesis of the specific target, This compound , a 3,5-diaminopyrazole would serve as the key starting material.

Below are tables summarizing reaction conditions for the synthesis of related pyrazolo-fused heterocycles, illustrating the principles discussed.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation Illustrates typical conditions for cyclocondensation reactions involving 5-aminopyrazoles.

5-Aminopyrazole Derivative 1,3-Biselectrophile Catalyst/Solvent Conditions Product Yield Reference
3-Amino-5-methylpyrazole Acetylacetone Acetic Acid/H₂SO₄ (cat.) Reflux Good beilstein-journals.org
5-Aminopyrazole-4-carbonitrile Ethyl Acetoacetate Acetic Acid/H₂SO₄ (cat.) Reflux Good beilstein-journals.org
3-Amino-5-(trifluoromethyl)pyrazole Trifluoroacetylacetone p-TsOH/Toluene MW, 120°C 85% nih.gov

Table 2: Innovative and Alternative Synthetic Routes Highlights modern synthetic approaches to fused pyrazole systems.

Reaction Type Starting Materials Reagents/Conditions Product Type Key Feature Reference
Intramolecular Cycloaddition 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime NaOCl, DCM, rt Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netoxazole High efficiency and control mdpi.com
Multicomponent Reaction 5-Aminopyrazole, Arylaldehyde, N-methyl-1-(methylthio)-2-nitroethenamine Ethanol Pyrazolo[1,5-a]pyrimidine One-pot synthesis nih.gov
Catalyst-Free Condensation 5-Aminopyrazoles, 1,3-Dicarbonyls DMF, Reflux, 20 min Pyrazolo[1,5-a]pyrimidine Avoids catalyst contamination

These advanced methodologies underscore the ongoing efforts to overcome the synthetic challenges associated with pyrazolo[5,1-b]oxazoles and their isomers. The development of regioselective, efficient, and versatile synthetic routes is crucial for exploring the full potential of this important class of heterocyclic compounds.

Reactivity Profiles and Chemical Transformations of 2,3 Dihydropyrazolo 5,1 B Oxazol 7 Amine

Reactivity of the Fused Dihydropyrazolo[5,1-b]oxazole Core

The reactivity of the fused dihydropyrazolo[5,1-b]oxazole core is influenced by the electron-donating and electron-withdrawing characteristics of the integrated pyrazole (B372694) and oxazole (B20620) rings. The presence of nitrogen and oxygen heteroatoms, along with the degree of saturation in the dihydropyrazolo portion, creates distinct sites for electrophilic and nucleophilic attack, as well as susceptibility to oxidation and reduction.

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazolo[5,1-b]oxazole ring system is generally challenging due to the electron-withdrawing nature of the nitrogen atoms in the pyrazole ring and the oxygen atom in the oxazole ring, which deactivates the aromatic system towards electrophilic attack. However, the presence of activating groups, such as the 7-amino group in the target molecule, can facilitate such reactions.

In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, which share structural similarities, electrophilic substitution has been observed. For instance, the bromination, iodination, and nitration of certain pyrazolotriazolopyrimidines occur on the pyrimidine (B1678525) ring, which is activated by other substituents. This suggests that electrophilic attack on the 2,3-dihydropyrazolo[5,1-b]oxazol-7-amine core, if achievable, would likely be directed by the powerful activating effect of the amino group. The precise position of substitution would depend on the relative activation of the available carbon atoms in the pyrazole and oxazole rings.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazolo[5,1-b]oxazole core are more common, particularly when a suitable leaving group is present. The electron-deficient nature of the fused ring system makes it susceptible to attack by nucleophiles. For instance, in pyrazolo[1,5-a]pyrimidines, a chlorine atom at the 7-position is readily displaced by nucleophiles like morpholine (B109124) in the presence of a base. nih.gov This highlights the potential for similar substitutions on halo-substituted dihydropyrazolo[5,1-b]oxazoles.

Furthermore, intramolecular nucleophilic substitution is a key step in the synthesis of some fused oxazole systems. For example, the cyclization of 2-acyl-1-(2-hydroxyethyl)-5-nitropyrroles to form 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazoles proceeds via an SNAr pathway, where the hydroxyl group acts as an intramolecular nucleophile. rsc.org This indicates that the oxazole ring in the fused system can be formed through such a process.

Oxidation Processes

The fused dihydropyrazolo[5,1-b]oxazole core can undergo oxidation, although specific studies on this compound are not extensively documented. General knowledge of heterocyclic chemistry suggests that the dihydropyrazolo portion of the molecule is more susceptible to oxidation than the aromatic oxazole ring. Oxidation could potentially lead to the corresponding pyrazolo[5,1-b]oxazole, thereby aromatizing the dihydropyrazolo ring. The choice of oxidizing agent would be critical to control the reaction and avoid undesired side reactions, especially given the presence of the oxidizable amino group.

Reduction Pathways

The reduction of the pyrazolo[5,1-b]oxazole system can also be envisioned. Catalytic hydrogenation or the use of reducing agents could potentially lead to the saturation of the oxazole ring or further reduction of the dihydropyrazolo ring. The specific outcome of the reduction would be highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and pressure. The selective reduction of one ring over the other would be a synthetic challenge requiring careful optimization of these parameters.

Transformations Involving the 7-Amino Moiety

The 7-amino group on the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) scaffold is a key functional group that allows for a wide range of chemical modifications. These transformations are crucial for the development of new derivatives with potentially altered physicochemical and biological properties.

Amine Functionalization and Derivatization Reactions

The primary amino group at the 7-position is nucleophilic and can readily participate in various reactions to form a diverse set of derivatives.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for introducing a variety of substituents onto the amino nitrogen. For example, the acetylation of 7-aminopyrazolo[1,5-a]pyrimidines has been reported, demonstrating the feasibility of this transformation on a similar fused heterocyclic system. nih.gov The reaction conditions for acylation are generally mild and can be tailored to the specific acylating agent used.

Alkylation: Alkylation of the 7-amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. The reactivity of the amino group towards alkylation can be influenced by steric and electronic factors of both the substrate and the alkylating agent.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com These diazonium salts are versatile intermediates that can be converted into a wide range of other functional groups. For instance, they can be transformed into halides via the Sandmeyer reaction, or into hydroxyl groups upon hydrolysis. organic-chemistry.org However, the stability of the diazonium salt is a critical factor, and the reaction is typically carried out at low temperatures. nih.gov The diazotization of aminopyrazoles has been utilized in the synthesis of fused triazinones.

The following table summarizes the potential derivatization reactions of the 7-amino moiety:

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride7-Acetamido derivative
Acetic anhydride (B1165640)7-Acetamido derivative
AlkylationMethyl iodide7-(Methylamino) derivative
Benzyl bromide7-(Benzylamino) derivative
DiazotizationSodium nitrite, HCl7-Diazonium chloride derivative

These transformations of the 7-amino group provide a powerful tool for the structural modification of this compound, enabling the exploration of its chemical space for various applications.

Reactions with Active Methylene (B1212753) Compounds in Condensed System Formation

The 7-amino group of this compound, being a nucleophilic center, is poised to react with various electrophiles. Of particular synthetic importance are its reactions with active methylene compounds, which lead to the formation of new condensed heterocyclic systems. These reactions typically proceed via an initial condensation or Michael addition, followed by an intramolecular cyclization to yield a fused pyrimidine ring.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous reactions with other amino-heterocycles, such as aminopyrazoles, aminothiazoles, and aminotriazoles. researchgate.netekb.egresearchgate.net These compounds readily react with reagents like malononitrile (B47326), ethyl cyanoacetate, and dicarbonyl compounds to construct fused pyridines and pyrimidines.

For instance, the reaction of 3,5-diaminopyrazoles with α,β-unsaturated nitriles is known to yield pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, the reaction of 2-aminothiazole (B372263) with aromatic aldehydes and malononitrile can produce thiazolo[3,2-a]pyrimidine derivatives. sciforum.net It is therefore highly probable that this compound would react in a similar fashion with active methylene compounds to generate novel, more complex heterocyclic structures. The general pathway involves the amino group acting as a nucleophile, attacking one of the activated carbon atoms of the methylene compound, followed by ring closure.

Table 1: Examples of Condensed System Formation from Amino-Heterocycles and Active Methylene Compounds

Amino-HeterocycleActive Methylene Reagent(s)Resulting Fused SystemReference
4-Benzylpyrazole-3,5-diamineα,β-Unsaturated NitrilesPyrazolo[1,5-a]pyrimidine researchgate.net
5-Methylthiazol-2-amineEthyl Cyanoacetate, Aromatic AldehydesThiazolo[3,2-a]pyrimidine ekb.eg
5-Mercapto-3-phenyl-1,2,4-triazoleMalononitrileThiazolo[3,2-b] mdpi.comktu.edunih.govtriazole researchgate.net
2-AminothiazoleBenzaldehyde, Malononitrile5H-thiazolo[3,2-a]pyrimidine sciforum.net

This table presents analogous reactions to infer the reactivity of this compound.

Ring-Opening and Rearrangement Processes

The stability of the fused ring system in this compound is a critical aspect of its chemistry, with the potential for ring-opening and rearrangement reactions under specific conditions.

Studies on Oxazole Ring Stability and Cleavage

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of its sulfur analog, thiazole. wikipedia.org This makes it susceptible to certain chemical transformations that can lead to ring cleavage. Generally, oxazoles exhibit stability in acidic conditions but can be sensitive to strong bases and photo-oxidation. wikipedia.orgsemanticscholar.org

Deprotonation at the C2 position of an oxazole ring can lead to an equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org While the dihydropyrazolo fusion and the 7-amino substituent will influence the electron distribution and stability of the oxazole ring in the target compound, the fundamental susceptibility to base-mediated cleavage may persist. Furthermore, oxazole rings can undergo photolytic oxidation, which can result in ring-opened products or rearranged isomers. semanticscholar.org Specific studies on the cleavage of the oxazole ring within the 2,3-Dihydropyrazolo[5,1-b]oxazole system are needed to fully elucidate its stability profile.

Intramolecular Cyclization and Rearrangements

Intramolecular reactions are a powerful tool for constructing complex polycyclic molecules from simpler precursors. For derivatives of this compound, appropriately positioned functional groups could undergo intramolecular cyclization to form new rings.

A well-established method for forming fused heterocyclic systems is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.comktu.edu This process has been successfully employed to create pyrazolo-fused isoxazole (B147169) systems from pyrazole precursors bearing an oxime and an unsaturated moiety. mdpi.comresearchgate.net This suggests that if a suitable side chain were introduced onto the this compound scaffold, subsequent intramolecular cyclization could be a viable route to novel polycyclic architectures.

Another relevant transformation is the oxidative intramolecular cyclization. For instance, disulfide intermediates have been used to synthesize benzo nih.govwikipedia.orgthiazolo[2,3-c] mdpi.comktu.edunih.govtriazole derivatives through a C-H bond functionalization that facilitates ring closure. nih.gov This type of reaction highlights the potential for forming new rings by creating bonds between existing atoms within a modified this compound structure.

Table 2: Examples of Intramolecular Cyclization in Heterocyclic Synthesis

Starting Material TypeReaction TypeResulting SystemReference
3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximeIntramolecular Nitrile Oxide Cycloaddition (INOC)Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comktu.eduoxazole mdpi.comktu.edu
Mercaptophenyl-substituted triazoleOxidative CyclizationBenzo nih.govwikipedia.orgthiazolo[2,3-c] mdpi.comktu.edunih.govtriazole nih.gov
N-propargylamidesPhI(OAc)2-promoted cyclizationOxazolines and Oxazoles rsc.org

This table provides examples of intramolecular cyclization reactions that could be conceptually applied to derivatives of this compound.

Structure-Reactivity Relationships within Dihydropyrazolo[5,1-b]oxazol-7-amine Scaffolds

The reactivity of the this compound scaffold is intrinsically linked to its structure. The nature and position of substituents on the heterocyclic core can dramatically influence its chemical behavior and, by extension, its biological activity.

Structure-activity relationship (SAR) studies on related pyrazole-based compounds have demonstrated the profound impact of substituents. For example, in a series of pyrazole-based enzyme inhibitors, modifications at the 3 and 5 positions of the pyrazole ring, as well as N-substitution, led to significant variations in inhibitory activity. nih.gov The introduction of different lipophilic groups or the variation in the size of substituents altered the binding affinity for the target enzymes. nih.gov

For the this compound scaffold, several key structural features would be expected to govern its reactivity:

The 7-Amino Group: This group is a primary site for electrophilic attack and is crucial for the condensation reactions discussed in section 3.2.2. Its nucleophilicity can be modulated by substituents on the aromatic rings.

The Oxazole Ring: As a five-membered heterocycle with two different heteroatoms, its reactivity towards electrophiles and nucleophiles is position-dependent. Electrophilic substitution is generally favored at C5, especially with activating groups present. wikipedia.org

Systematic modification of the this compound scaffold and the subsequent evaluation of the reactivity of the resulting analogs would be a valuable endeavor for mapping a comprehensive structure-reactivity relationship. This knowledge is essential for the rational design of new derivatives with tailored chemical properties.

Theoretical and Mechanistic Investigations of 2,3 Dihydropyrazolo 5,1 B Oxazol 7 Amine

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. For pyrazolo-oxazole systems, these methods offer insights into their intrinsic properties, which are fundamental to their reactivity and interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of heterocyclic compounds. While direct computational studies on 2,3-dihydropyrazolo[5,1-b]oxazol-7-amine are not extensively reported, research on related pyrazole (B372694) and oxazole (B20620) derivatives provides a strong basis for understanding its characteristics. research-nexus.netresearchgate.netnih.govnih.gov

DFT studies on similar heterocyclic systems typically involve the use of methods like B3LYP with various basis sets (e.g., 6-311G++(d,p)) to optimize the molecular geometry and calculate key electronic parameters. research-nexus.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. research-nexus.netresearchgate.net

For instance, in studies of pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating its role as the primary site for electrophilic attack. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting the sites of chemical reactions. nih.gov

Below is a table summarizing typical quantum chemical parameters calculated for pyrazole and oxazole derivatives, which can be extrapolated to understand the properties of this compound.

ParameterDescriptionTypical Findings for Related Systems
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Generally localized on the electron-rich pyrazole or oxazole ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Distributed over the fused ring system.
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.Smaller gaps suggest higher reactivity.
Dipole Moment (µ) Measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Helps identify reactive sites.
Molecular Electrostatic Potential (MEP) Visual representation of the electrostatic potential on the van der Waals surface.Identifies nucleophilic and electrophilic regions.

This table is a generalized representation based on findings from related pyrazole and oxazole systems. research-nexus.netresearchgate.netnih.gov

Molecular modeling and simulation techniques, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are pivotal in understanding how molecules like this compound interact with biological targets. researchgate.netacs.orgnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net For pyrazole derivatives, docking studies have been employed to understand their interactions with various enzymes and receptors. researchgate.net

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D structural properties. researchgate.netacs.orgnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. This information is invaluable for designing new derivatives with enhanced properties. For example, a 3D-QSAR study on pyrazole-thiazole derivatives identified key structural features that influence their inhibitory activity against specific kinases. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the interactions and the conformational changes that may occur. researchgate.netmdpi.com In studies of related heterocyclic systems, MD simulations have been used to confirm the stability of docked poses and to understand the dynamic behavior of the complex in a simulated physiological environment. researchgate.netmdpi.comsemanticscholar.org

The following table outlines the common molecular modeling techniques and their applications in the study of heterocyclic compounds.

TechniqueApplicationInsights Gained for Related Systems
Molecular Docking Predicts the binding mode of a ligand to a receptor.Identifies key amino acid residues involved in binding and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
3D-QSAR (CoMFA/CoMSIA) Correlates 3D structural features with biological activity.Provides contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other interactions, guiding the design of more potent analogs. researchgate.netacs.orgnih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time.Assesses the stability of ligand-receptor complexes, reveals conformational changes, and provides a more realistic view of the binding event. researchgate.netmdpi.com

This table is a generalized representation based on findings from related pyrazole and oxazole systems.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms by which the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) ring system is formed is essential for optimizing existing synthetic routes and developing novel ones.

The formation of the pyrazolo[5,1-b]oxazole scaffold involves the construction of both the pyrazole and oxazole rings. The cyclization strategy often dictates the final substitution pattern of the molecule. A common approach to fused pyrazoles is the condensation of a 5-aminopyrazole with a suitable biselectrophilic partner. nih.gov

One relevant cyclization method for forming a pyrazolo-oxazole fused system is the intramolecular nitrile oxide cycloaddition (INOC). In a study on the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netoxazoles, a pyrazole-4-carbaldehyde was converted to its corresponding oxime. Subsequent oxidation of the aldoxime generated a nitrile oxide intermediate, which then underwent an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne to form the fused oxazole ring.

Another general strategy for forming the oxazole ring is the dehydrative cyclization of an N-(2-hydroxyethyl)amide. This type of reaction can be promoted by various reagents. The mechanism typically involves activation of the hydroxyl group to form a good leaving group, followed by intramolecular nucleophilic attack by the amide oxygen.

The synthesis of pyrazolo[1,5-a]pyrimidines, a related fused system, often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound. nih.gov The mechanism proceeds via initial nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov Similar principles can be applied to the synthesis of pyrazolo[5,1-b]oxazoles, where a suitably functionalized pyrazole can react with a precursor that provides the necessary atoms for the oxazole ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex heterocyclic systems. For the construction of substituted oxazoles, palladium catalysis offers efficient and regioselective methods.

A notable example is the palladium-catalyzed C-H activation and cascade reaction between simple arenes and functionalized aliphatic nitriles to form 2,4,5-trisubstituted oxazoles. The proposed mechanism involves the palladium-catalyzed C-H activation of the arene, followed by carbopalladation of the nitrile. A subsequent tandem annulation sequence leads to the formation of the oxazole ring. Deuterium-labeling experiments in such studies have suggested that the C-H bond cleavage of the arene can be the rate-determining step.

The synthesis of benzo[d]isoxazoles has also been achieved via a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This reaction proceeds through the activation of a C-H bond ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the isoxazole (B147169) ring while keeping the O-N bond intact. These examples highlight the potential of palladium catalysis in constructing the oxazole portion of the this compound scaffold, likely through C-H activation or cross-coupling strategies involving pre-functionalized pyrazole precursors.

Currently, there is limited specific information available in the scientific literature regarding radical pathways for the synthesis or transformation of the 2,3-dihydropyrazolo[5,1-b]oxazole core. While radical reactions are a significant area of synthetic chemistry, dedicated studies on their application to this particular heterocyclic system have not been prominently reported. Research on related pyrazole-containing systems has occasionally involved radical intermediates, for example, in phototandem trifluoromethylation/cyclization reactions to form pyrazolin-5-ones, where a CF3 radical is utilized. However, the direct applicability of such mechanisms to the formation of the pyrazolo[5,1-b]oxazole ring system remains an area for future investigation.

Deuterium (B1214612) Incorporation Studies for Mechanistic Insights

Deuterium incorporation, or isotopic labeling, is a powerful technique used to trace reaction mechanisms and understand the metabolic fate of molecules. nih.gov By replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions, chemists can monitor bond-breaking and bond-forming steps. For a molecule like this compound, deuterium labeling can provide critical insights into its synthesis, rearrangement, and tautomeric equilibria.

Key Research Findings:

Tracing Reaction Pathways: In the synthesis of related fused heterocyclic systems, deuterium labeling can help determine whether a reaction proceeds via a specific cyclization or rearrangement mechanism. For instance, if a proton transfer is a rate-determining step in the formation of the pyrazolo-oxazole core, a significant kinetic isotope effect would be observed upon deuteration of the participating C-H or N-H bond.

Metabolic Stability: In medicinal chemistry, deuteration is often employed to enhance a drug's metabolic stability by slowing down enzymatic C-H bond cleavage. nih.gov Studies on this compound could involve selective deuteration of the dihydrooxazole ring or positions on the pyrazole ring to identify sites of metabolic oxidation.

Elucidating Tautomerism: Deuterium exchange studies are particularly useful for investigating the dynamics of tautomerism. By dissolving the compound in a deuterated solvent like D₂O or CD₃OD, the labile protons (e.g., on the amino group and the pyrazole N-H) will exchange with deuterium. Monitoring this exchange using NMR spectroscopy can help quantify the rate and equilibrium position of tautomeric interconversions. mdpi.com

Below is a table outlining potential sites for deuterium labeling on the molecule and the mechanistic questions that could be addressed.

Labeling PositionPotential Mechanistic Insight
**7-Amino Group (ND₂) **Investigating the rate and equilibrium of prototropic amino-imino tautomerism.
Pyrazole Ring (N-D) Studying the dynamics of annular tautomerism within the pyrazole moiety.
Dihydrooxazole Ring (C2-D, C3-D) Probing the stability of the dihydro system and identifying sites of potential metabolic attack.

Tautomerism and Conformational Analysis

The structural and electronic properties of this compound are heavily influenced by tautomerism and conformational flexibility. These phenomena are not mutually exclusive and often interconvert, dictating the molecule's reactivity and interactions.

Prototropic Tautomerism of the 7-Amino Group

The 7-amino substituent can participate in prototropic tautomerism, specifically amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to a nitrogen atom within the heterocyclic ring system, resulting in an imino tautomer.

Detailed Research Findings:

Imino Form: The imino tautomer is formed by the formal transfer of a proton from the amino group to one of the pyrazole ring nitrogens. nih.gov While often less stable, the imino form can be populated under certain conditions, such as in different solvents or upon protonation. researchgate.net The relative stability of these tautomers is a delicate balance between aromaticity, intramolecular hydrogen bonding, and solvent interactions. mdpi.com Computational studies on related aminopyrrole systems indicate that while amino tautomers are more stable, the imino forms can exhibit exceptionally high basicity. nih.gov

Annular Tautomerism within the Pyrazole Ring

Annular tautomerism is a characteristic feature of pyrazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com In the fused system of this compound, this equilibrium is influenced by the fusion of the oxazole ring and the electronic nature of the 7-amino group.

Detailed Research Findings:

Influence of Substituents: Theoretical and experimental studies on substituted pyrazoles show that the position of the N-H proton is dictated by a balance of factors including the aromaticity of the ring, intramolecular hydrogen bonds, and intermolecular interactions with the solvent. mdpi.com Electron-donating groups, like the amino group, can influence the electron density at the adjacent ring nitrogen, thereby affecting which tautomer is preferred.

Environmental Effects: The tautomeric equilibrium can be significantly shifted by the solvent. mdpi.commdpi.com In nonpolar solvents, one tautomer might be favored due to the formation of intermolecular hydrogen-bonded dimers, while polar, hydrogen-bond-accepting solvents like DMSO can break these dimers and shift the equilibrium. mdpi.com For this compound, the preferred tautomer in a given environment would depend on the interplay between the fused oxazole ring and the 7-amino substituent.

Conformational Preferences of the Dihydro System

The "dihydro" prefix indicates that the oxazole portion of the fused ring system is partially saturated, rendering this part of the molecule non-planar. This introduces conformational flexibility that is absent in its fully aromatic counterpart.

Detailed Research Findings:

Non-Planar Conformations: The five-membered dihydrooxazole ring can adopt various non-planar conformations, such as "envelope" or "twist" forms, to minimize steric strain. The specific preferred conformation is determined by the substitution pattern and the electronic state (i.e., the tautomeric form) of the molecule.

Reaction Kinetics and Thermodynamics Studies

Investigating the kinetics and thermodynamics of reactions involving this compound is essential for understanding its stability, reactivity, and the formation of different tautomers.

Detailed Research Findings:

Thermodynamic Stability of Tautomers: The relative stability of the various prototropic and annular tautomers is a thermodynamic question. Quantum chemical calculations (e.g., Density Functional Theory) are widely used to compute the relative energies of different tautomers in the gas phase and in solution. mdpi.comresearchgate.net These studies consistently show that for related systems, the amino tautomers are thermodynamically more stable than their imino counterparts, though the energy difference can be small enough to allow for an equilibrium to exist. researchgate.net

Kinetic Barriers to Interconversion: The rate at which tautomers interconvert is a matter of kinetics, governed by the energy barrier of the transition state for proton transfer. researchgate.net Techniques like dynamic NMR spectroscopy can be used to measure these rates. A high energy barrier would mean the tautomers are stable and can potentially be isolated, while a low barrier results in rapid interconversion.

Kinetic vs. Thermodynamic Control in Synthesis: During the synthesis of the pyrazolo-oxazole ring system, the reaction conditions can determine the final product distribution. beilstein-journals.org A reaction run at low temperature might yield a product distribution that reflects the relative rates of formation (kinetic control), whereas a reaction run at higher temperature for a longer duration allows equilibrium to be reached, favoring the most stable product (thermodynamic control).

The table below summarizes the focus of kinetic versus thermodynamic studies for this compound.

Study TypeFocusExperimental/Theoretical Methods
Thermodynamics Relative stability of tautomers and conformers; position of chemical equilibria.UV-Vis Spectroscopy, NMR Spectroscopy, Quantum Chemical Calculations (DFT).
Kinetics Rates of tautomeric interconversion; reaction rates and mechanisms.Dynamic NMR, Stopped-Flow Spectroscopy, Isotopic Labeling Studies, Reaction Monitoring (TLC, HPLC).

Advanced Spectroscopic and Structural Characterization Methodologies for 2,3 Dihydropyrazolo 5,1 B Oxazol 7 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and infer the electronic environments of the nitrogen atoms.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the saturated dihydropyrazole ring protons, the aromatic pyrazole (B372694) proton, and the exocyclic amine protons.

The two methylene (B1212753) groups (C2 and C3) in the saturated portion of the dihydropyrazole ring are expected to appear as two distinct triplets, assuming coupling only to each other. Based on similar dihydropyrazole systems, the protons on C3, being adjacent to a nitrogen atom, would likely appear further downfield than the C2 protons. nih.gov The single proton on the pyrazole ring (H6) would present as a singlet in the aromatic region. The two protons of the primary amine group (-NH₂) at position C7 are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H2 ~3.0 - 3.5 Triplet (t) Protons on the saturated C2 position.
H3 ~4.2 - 4.7 Triplet (t) Protons on the saturated C3 position, adjacent to N4.
H6 ~5.8 - 6.2 Singlet (s) Aromatic proton on the pyrazole ring.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. libretexts.orgoregonstate.edu

The two saturated carbons (C2 and C3) of the dihydropyrazole moiety will appear in the aliphatic region. The five carbons of the fused heterocyclic core (C3a, C5, C6, C7, and C7a) are sp² hybridized and will resonate in the downfield region. The C7a carbon, being an ether-like carbon in the oxazole (B20620) ring, and the C5 and C7 carbons, being attached to nitrogen atoms, are expected at the lower end of this range. iastate.eduscispace.com The presence of the electron-donating amine group at C7 will influence its chemical shift. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2 ~25 - 35 Methylene carbon in the dihydropyrazole ring.
C3 ~45 - 55 Methylene carbon adjacent to N4.
C3a ~140 - 150 Bridgehead carbon of the pyrazole ring.
C5 ~155 - 165 Oxazole ring carbon double-bonded to N4.
C6 ~95 - 105 Pyrazole ring carbon bearing a proton.
C7 ~150 - 160 Pyrazole ring carbon attached to the amine group.

¹⁵N NMR for Nitrogen Atom Environments

¹⁵N NMR spectroscopy, while less common, is invaluable for probing the electronic environment of the nitrogen atoms directly. The molecule contains four distinct nitrogen atoms: two in the pyrazole ring (N1, N4), one in the oxazole ring (N5), and one in the exocyclic amine group (N7-NH₂). The chemical shifts of pyrazole nitrogens are well-documented and are sensitive to substitution and tautomerism. scilit.compsu.edu The pyridinic nitrogen (N4) is expected to be significantly deshielded compared to the pyrrolic nitrogen (N1). The exocyclic amino nitrogen will have a characteristic shift that distinguishes it from the ring nitrogens. spectrabase.comresearchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) Notes
N1 -170 to -190 Pyrrole-type nitrogen in the pyrazole ring.
N4 -80 to -120 Pyridine-type nitrogen in the pyrazole ring.
N5 -70 to -110 Nitrogen in the oxazole ring.

2D NMR Techniques for Connectivity

¹H-¹H COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity between the C2 and C3 methylene protons, showing a clear cross-peak between these two signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to link the ¹H signals for H2, H3, and H6 to their corresponding carbon signals (C2, C3, and C6). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the fused ring system. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

H2 protons to C3 and C3a.

H3 protons to C2 and C3a.

H6 proton to C7a, C5, and C7.

Amine protons to C7 and C6. nih.gov

These correlations would piece together the entire molecular skeleton, confirming the pyrazolo[5,1-b]oxazole fusion and the position of the amine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₅H₆N₄O), the exact molecular weight is 138.0542 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm this elemental composition.

The molecule contains an even number of nitrogen atoms (four), so its molecular ion peak ([M]⁺˙) in electron ionization (EI) mass spectrometry will have an even mass-to-charge ratio (m/z) of 138. The fragmentation of heterocyclic amines is complex but often involves the loss of stable neutral molecules. nih.gov For this compound, characteristic fragmentation pathways would likely involve:

Initial cleavage of the dihydropyrazole ring.

Loss of small molecules such as hydrogen cyanide (HCN, 27 u), diazomethane (B1218177) (CH₂N₂, 42 u), or carbon monoxide (CO, 28 u).

Fragmentation of the amine group, potentially through the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (H₂NCN). jove.comlibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Notes
138 [C₅H₆N₄O]⁺˙ Molecular Ion ([M]⁺˙)
111 [M - HCN]⁺˙ Loss of hydrogen cyanide from the pyrazole ring.
110 [M - CO]⁺˙ Loss of carbon monoxide from the oxazole ring.
96 [M - CH₂N₂]⁺˙ Loss of diazomethane from ring cleavage.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the amine group and the heterocyclic rings.

Key expected absorptions include:

N-H Stretching: Primary amines typically show two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.comlibretexts.org

C-H Stretching: Aliphatic C-H stretches from the -CH₂- groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretch of the pyrazole ring proton will be observed just above 3000 cm⁻¹. openstax.org

N-H Bending: A characteristic medium to strong scissoring vibration for the primary amine appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C=N and C=C Stretching: The double bonds within the fused pyrazole and oxazole rings will produce a series of absorptions in the 1600-1450 cm⁻¹ fingerprint region. pressbooks.pub

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretching: A strong band corresponding to the C-O-C ether linkage within the oxazole ring should appear in the 1250-1050 cm⁻¹ region.

Table 5: Predicted Characteristic FT-IR Absorptions for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic/Heterocyclic C-H
3000 - 2850 C-H Stretch Aliphatic C-H (-CH₂-)
1650 - 1580 N-H Bend Primary Amine (-NH₂)
1600 - 1450 C=N / C=C Stretch Pyrazole/Oxazole Rings
1335 - 1250 C-N Stretch Aromatic Amine

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and the intermolecular interactions within the crystal lattice.

For the broader class of pyrazolo-fused heterocycles, X-ray diffraction analysis has been instrumental in confirming molecular structures and understanding their spatial arrangements. nih.govresearchgate.netresearchgate.net While specific crystallographic data for this compound is not yet publicly available, the methodology would involve growing a single crystal of the compound suitable for analysis. This crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to construct an electron density map, from which the atomic positions can be determined.

The data obtained from such an analysis would be presented in a format similar to the hypothetical data table below, which illustrates the type of information that would be generated. This data is crucial for understanding the planarity of the fused ring system, the conformation of the dihydro-oxazole ring, and the orientation of the 7-amino substituent. Furthermore, analysis of the crystal packing can reveal details about hydrogen bonding networks and other non-covalent interactions that stabilize the solid-state structure. mdpi.com

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₅H₆N₄O
Formula Weight138.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)645.2
Z4
Density (calculated) (g/cm³)1.423

Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N1-N21.38
N2-C31.35
C3-C3a1.39
C3a-N41.41
N4-C51.47
C5-O61.45
O6-C71.34
C7-C7a1.40
C7a-N11.36
C7-N(amine)1.37
Angle
N1-N2-C3110.5
N2-C3-C3a108.2
C7a-N1-N2112.1

Chiroptical Spectroscopy for Stereochemical Elucidation (if applicable to chiral derivatives)

While this compound itself is achiral, the introduction of chiral centers, for instance, through substitution on the dihydropyrazolo or oxazole rings, would necessitate methods to determine the absolute configuration and study the chiroptical properties of the resulting enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for this purpose.

The process would involve synthesizing a chiral derivative of this compound and separating the enantiomers. The experimental ECD spectra of the isolated enantiomers would then be recorded. Concurrently, theoretical ECD spectra for both (R) and (S) configurations would be calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). A comparison of the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The insights gained from chiroptical studies are critical in fields where stereochemistry plays a crucial role, such as in the development of asymmetric catalysts or in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Research Frontiers and Emerging Applications in Materials and Chemical Sciences

Development as Building Blocks in Organic Synthesis

The structural framework of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine, featuring a reactive primary amine on a rigid bicyclic system, presents numerous opportunities for its use as a foundational element in organic synthesis.

Precursors for Complex Polycyclic Heterocyclic Systems

The this compound molecule serves as a valuable starting material for the construction of more elaborate polycyclic heterocyclic systems. The primary amine group is a key functional handle that can participate in a variety of chemical transformations to build new rings onto the existing pyrazolo-oxazole core. mnstate.eduopenstax.orglibretexts.orglibretexts.orgksu.edu.sa

The amine functionality allows for reactions such as acylation, alkylation, and condensation, which are fundamental processes in the synthesis of complex nitrogen-containing heterocycles. openstax.orglibretexts.org For instance, the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds is a well-established method for creating fused pyridine (B92270) rings, leading to the formation of pyrazolopyridine structures. nih.gov This suggests that this compound could be a key reactant in multicomponent reactions (MCRs), which are efficient processes for generating molecular complexity in a single step. nih.gov

One can envision the condensation of this compound with various diketones, ketoesters, or other bifunctional electrophiles to yield novel, larger heterocyclic frameworks. For example, a reaction with a β-ketoester could lead to the formation of a pyrazolo[5,1-b]oxazolo-pyridone system, a class of compounds with potential biological activities. The general reactivity of aminopyrazoles in such cyclocondensation reactions is well-documented, supporting the potential of the target compound as a versatile precursor. nih.govnih.gov

The synthesis of various fused pyrazole (B372694) systems has been extensively reviewed, highlighting the utility of aminopyrazoles in constructing diverse heterocyclic architectures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov These established synthetic routes underscore the potential of this compound to serve as a key building block for novel polycyclic compounds.

Starting Heterocycle TypeReactant TypeResulting Fused SystemPotential Application
Aminopyrazole1,3-DiketonePyrazolopyridineMedicinal Chemistry
Aminopyrazoleβ-KetoesterPyrazolopyridonePharmaceuticals
AminoazoleSalicylic Aldehyde, Acetylacetic EsterChromeno[4,3-d]pyrazolo[3,4-b]pyridine-dioneAntibacterial Agents
5-AminooxazoleTriethyl Orthoformate, Primary AmineOxazolo[5,4-d]pyrimidineAnticancer Agents

Integration into Diverse Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. nih.govnih.gov The rigid, three-dimensional scaffold of this compound makes it an excellent candidate for inclusion in such chemical libraries.

By systematically reacting the primary amine with a wide array of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes), a large and diverse library of derivatives can be generated from this single core structure. nih.govnih.gov This approach allows for the exploration of a vast chemical space around the pyrazolo-oxazole core, increasing the probability of identifying compounds with desired biological or material properties.

The development of versatile synthetic routes to oxazole-5-amides, for example, showcases how a single heterocyclic core can be elaborated into a library of compounds. nih.gov Similarly, strategies for creating libraries of pimprinine (B1677892) derivatives bearing oxadiazole moieties highlight the power of DOS in generating novel molecular architectures with potential applications. nih.gov The structural features of this compound are highly amenable to these established principles of library design.

Contributions to Advanced Materials Science

The electronic characteristics of the pyrazolo[5,1-b]oxazole core, particularly when functionalized, suggest potential applications in the field of advanced materials. The fusion of electron-rich pyrazole and oxazole (B20620) rings can lead to interesting photophysical and electronic properties.

Exploration in Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties. nih.govnih.govresearchgate.netrsc.org

While direct studies on this compound as an organic semiconductor are not yet reported, research on related nitrogen-containing heterocyclic systems is promising. For instance, derivatives of 2H-benzo[d] nih.govmdpi.comtriazole have been investigated as p-type semiconductors in OFETs. nih.govrsc.org Similarly, certain benzothiadiazole derivatives have demonstrated semiconductor behavior. nih.gov The key to their function is often a planar, π-conjugated structure that facilitates intermolecular charge hopping. The pyrazolo[5,1-b]oxazole core is also a planar system, and with appropriate functionalization, its derivatives could exhibit semiconductor properties. The introduction of the amino group provides a site for attaching various π-conjugated systems, which could be used to tune the electronic properties and promote self-assembly into ordered structures suitable for charge transport.

Applications in Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) rely on materials that can emit light efficiently upon electrical excitation. The color and efficiency of the emission are determined by the molecular structure of the emissive material. mdpi.com

Derivatives of pyrazolo[3,4-b]quinolines have been studied for their electroluminescent properties, demonstrating their potential for use in OLEDs. mdpi.com Furthermore, compounds based on pyrazole and triphenylamine (B166846) have been designed as donor-acceptor molecules for OLED applications, exhibiting high photoluminescence quantum yields. researchgate.net These findings suggest that the pyrazolo[5,1-b]oxazole scaffold could also be a promising platform for developing new electroluminescent materials.

The amino group on this compound could be functionalized with electron-donating or electron-withdrawing groups to create a molecule with a strong intramolecular charge-transfer character, which is often a key feature of efficient emitters. The rigid, fused ring system helps to minimize non-radiative decay pathways, potentially leading to higher emission efficiencies.

Heterocyclic CoreDerivative TypeObserved/Potential ApplicationKey Property
1H-Pyrazolo[3,4-b]quinolineTrifluoromethyl substitutedOLEDs, OPVsHigh light absorbance, electroluminescence
Pyrazolo[1,5-a]pyrimidine (B1248293)Triphenylamine substitutedOLEDsHigh photoluminescence quantum yield
2H-Benzo[d] nih.govmdpi.comtriazoleDonor-π-Acceptor-π-DonorOrganic Field-Effect Transistors (p-type)Planar structure, good intramolecular charge transfer
Benzo[c] nih.govnih.govthiadiazoleCarbazole functionalizedOrganic Thin-Film Transistors (p-type)Carrier mobility

Design of Smart Materials

Smart materials are materials that respond to external stimuli, such as light, temperature, or pH, with a change in their properties. The development of such materials often relies on molecular scaffolds that can undergo reversible structural or electronic changes.

While the application of this compound in smart materials is still a nascent field of research, the inherent properties of the pyrazole and oxazole rings suggest some potential avenues. For example, the fluorescence of some heterocyclic compounds is known to be sensitive to the local environment, such as solvent polarity or the presence of specific ions. This could be exploited to create fluorescent sensors. nih.gov

Furthermore, the introduction of photochromic groups onto the this compound scaffold could lead to materials that change color or other properties upon irradiation with light. The amino group provides a convenient point of attachment for such functional moieties. The development of oxazole-based dyes for photoluminescence bioprobes demonstrates the potential of this class of compounds in stimuli-responsive applications. researchgate.netcore.ac.uk

Interdisciplinary Research Directions in Chemical Biology

The fusion of pyrazole and oxazole rings in the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) scaffold presents a unique three-dimensional structure with specific electronic properties, making it an attractive starting point for explorations in chemical biology. This field leverages chemical tools to understand and manipulate biological systems. The inherent features of the pyrazolo-oxazole core, such as its hydrogen bonding capabilities and potential for diverse substitutions, position it as a valuable template for developing sophisticated molecular tools.

Scaffold Design for Molecular Probe Development

The concept of a "privileged scaffold" is central to modern medicinal chemistry and chemical biology. A privileged scaffold is a molecular framework that can bind to multiple biological targets with high affinity, allowing for the development of a wide range of biologically active compounds. nih.govbohrium.com The pyrazole ring itself is widely regarded as a privileged structure due to its presence in numerous approved drugs and its ability to participate in various biological interactions. nih.govbohrium.com The this compound framework can be considered a promising candidate for a privileged scaffold for several reasons:

Structural Rigidity and Complexity: The fused bicyclic system provides a rigid and defined three-dimensional shape, which can lead to higher binding affinities and selectivities for target proteins compared to more flexible molecules.

Hydrogen Bonding Potential: The presence of the amine group at the 7-position, along with the nitrogen atoms in the pyrazole ring and the oxygen atom in the oxazole ring, offers multiple sites for hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition.

Tunable Properties: The scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability is essential for optimizing the performance of molecular probes.

The design of molecular probes based on this scaffold would involve the strategic attachment of functional groups, such as fluorophores, biotin (B1667282) tags, or photoreactive groups, to the core structure. These probes can then be used to study biological processes, identify protein targets, and visualize cellular components. For instance, a fluorescently labeled derivative of this compound could be used to track the localization of a specific protein within a cell.

The versatility of similar heterocyclic scaffolds in probe development has been demonstrated. For example, pyrazolo[5,1-b]thiazole derivatives have been investigated as protein kinase inhibitors, and their structures could be adapted for the design of activity-based probes to profile kinase activity in cells. nih.gov

Table 1: Potential Functionalization Sites on the this compound Scaffold for Molecular Probe Development

PositionType of FunctionalizationPotential Application in Molecular Probes
7-amino groupAcylation, AlkylationAttachment of fluorophores, affinity tags (e.g., biotin), or cross-linking agents.
Pyrazole N-1Arylation, AlkylationModulation of solubility and cell permeability.
Oxazole ringSubstitutionIntroduction of reporter groups or reactive handles.

Chemoinformatic and Computational Screening for Novel Chemical Entities

Chemoinformatics and computational screening are indispensable tools in modern drug discovery and chemical biology for identifying novel bioactive molecules from large virtual libraries. researchgate.netnih.gov The this compound scaffold can serve as a template for virtual screening campaigns to discover new chemical entities with desired biological activities.

The process typically involves the following steps:

Library Generation: A virtual library of compounds based on the this compound scaffold is created by enumerating various substituents at different positions of the core structure.

Target Selection and Binding Site Analysis: A biological target of interest (e.g., an enzyme or a receptor) is chosen, and its three-dimensional structure is obtained from protein data banks or generated through homology modeling. The binding site is then characterized to identify key interaction points.

Molecular Docking: The virtual library of compounds is docked into the binding site of the target protein to predict their binding modes and affinities. nih.gov This allows for the ranking of compounds based on their predicted binding scores.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranking compounds are predicted using computational models to assess their drug-likeness.

Hit Selection and Experimental Validation: The most promising candidates are selected for synthesis and experimental validation of their biological activity.

Computational studies on related pyrazole and oxazole derivatives have demonstrated the power of this approach in identifying potent inhibitors for various targets. nih.govnih.govderpharmachemica.com For example, molecular docking studies have been successfully used to identify novel pyrazole-based inhibitors of protein kinases. nih.gov

Table 2: Hypothetical Computational Screening Cascade for Identifying Kinase Inhibitors Based on the this compound Scaffold

StageMethodPurposeHypothetical Outcome
1Virtual Library GenerationCreate a diverse set of virtual compounds.>1,000,000 virtual derivatives.
2High-Throughput Virtual Screening (HTVS)Rapidly screen the library against a kinase target.~10,000 initial hits with favorable docking scores.
3Standard Precision (SP) DockingRefine the docking poses and scores of the initial hits.~1,000 refined hits.
4Extra Precision (XP) DockingFurther refine the binding predictions for the top hits.~100 high-confidence hits.
5ADMET PredictionAssess the drug-like properties of the high-confidence hits.~20 lead candidates for synthesis and biological testing.

Future Prospects and Underexplored Research Avenues

The 2,3-dihydropyrazolo[5,1-b]oxazole-7-amine scaffold holds considerable promise for future research at the intersection of chemistry and biology. While direct studies on this specific compound are limited, the broader literature on pyrazole and oxazole derivatives points to several exciting and underexplored research avenues.

Exploration of Novel Biological Targets: The majority of research on pyrazole-containing compounds has focused on well-established target classes like kinases and G-protein coupled receptors. nih.gov Future work could explore the potential of this compound derivatives to modulate less-explored targets, such as epigenetic enzymes, protein-protein interactions, and RNA.

Development of Covalent Probes: The introduction of a reactive electrophilic group onto the scaffold could enable the development of covalent inhibitors or activity-based probes. These tools are invaluable for target identification and validation, as they form a stable covalent bond with their target protein.

Application in Photopharmacology: The incorporation of photoswitchable moieties, such as azobenzenes, into the this compound structure could lead to the development of photopharmacological agents. These compounds would allow for the precise spatiotemporal control of biological activity using light.

Synthesis of Macrocyclic Derivatives: The development of synthetic routes to macrocyclic compounds incorporating the 2,3-dihydropyrazolo[5,1-b]oxazole scaffold could open up new avenues for targeting challenging protein-protein interactions.

Investigation of Metal-Complexing Properties: The nitrogen and oxygen atoms within the scaffold could potentially chelate metal ions. This property could be exploited for the development of metal-based catalysts, sensors, or therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.